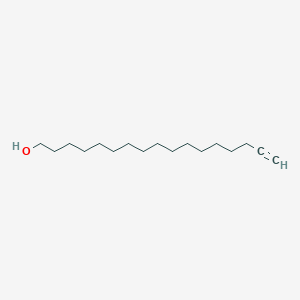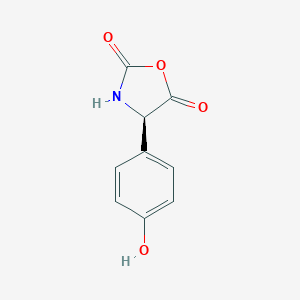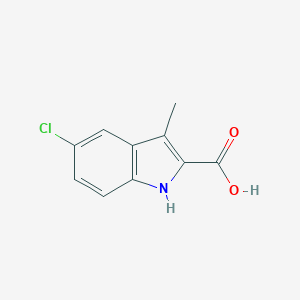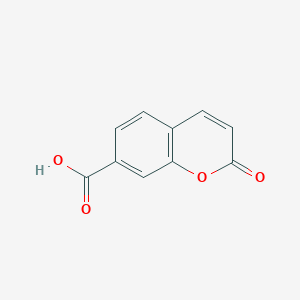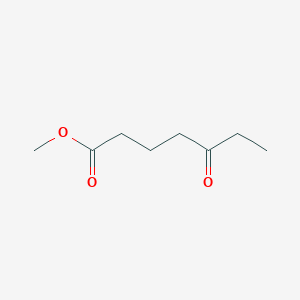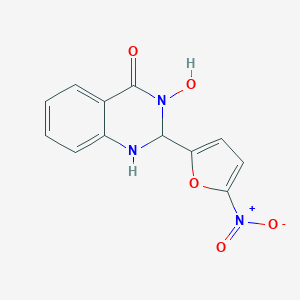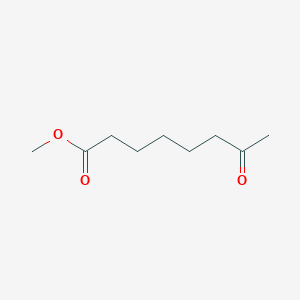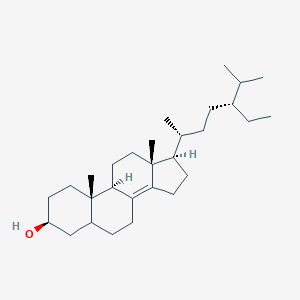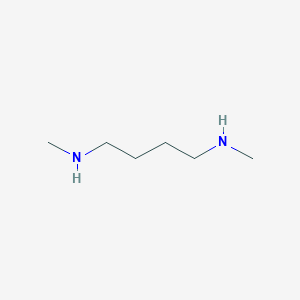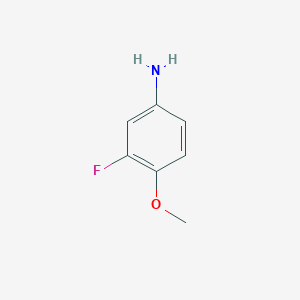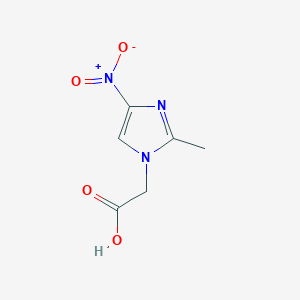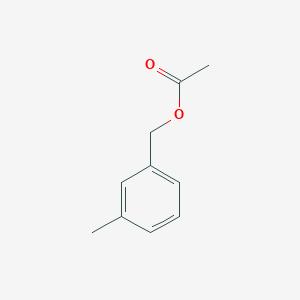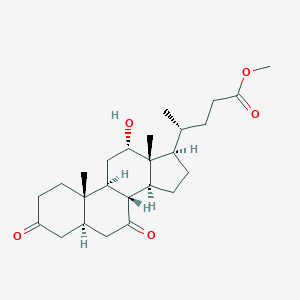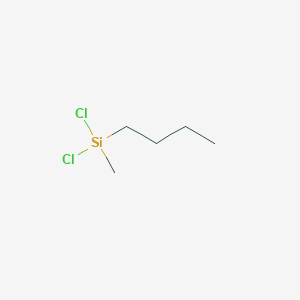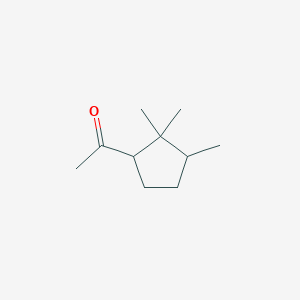
1-(2,2,3-Trimethylcyclopentyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,2,3-Trimethylcyclopentyl)ethanone, also known as muscone, is a naturally occurring compound found in the musk gland of musk deer. It has a strong, musky odor and is widely used in the fragrance industry for its unique scent. In recent years, there has been growing interest in the scientific research and potential applications of muscone.
Wirkmechanismus
The mechanism of action of 1-(2,2,3-Trimethylcyclopentyl)ethanone is not fully understood, but it is thought to act on a variety of molecular targets in the body. Muscone has been shown to interact with enzymes, receptors, and signaling pathways involved in a range of physiological processes.
Biochemical and Physiological Effects
Muscone has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to have anti-inflammatory and antioxidant effects, as well as antimicrobial and antitumor properties. Muscone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Muscone has several advantages for use in laboratory experiments, including its unique scent and its ability to interact with a variety of molecular targets in the body. However, there are also limitations to its use, including its high cost and limited availability.
Zukünftige Richtungen
There are many potential future directions for research on 1-(2,2,3-Trimethylcyclopentyl)ethanone. One area of interest is in the development of new pharmaceuticals based on this compound's biological activities. Another area of research is in the development of new fragrances and perfumes based on this compound's unique scent. Additionally, researchers are exploring the potential use of this compound in other fields, such as agriculture and food science.
Synthesemethoden
Muscone can be synthesized through a variety of methods, including chemical synthesis and biotransformation. Chemical synthesis involves the use of chemical reactions to create 1-(2,2,3-Trimethylcyclopentyl)ethanone from precursor compounds. Biotransformation involves the use of microorganisms to convert precursor compounds into this compound.
Wissenschaftliche Forschungsanwendungen
Muscone has been the subject of numerous scientific studies, with researchers investigating its potential applications in a variety of fields. One area of research is in the development of new fragrances and perfumes. Muscone is a key ingredient in many high-end fragrances and its unique scent has made it a popular choice for perfumers.
Another area of research is in the development of new pharmaceuticals. Muscone has been shown to have a range of biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. Researchers are exploring the potential use of 1-(2,2,3-Trimethylcyclopentyl)ethanone in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Eigenschaften
CAS-Nummer |
17983-22-1 |
|---|---|
Molekularformel |
C10H18O |
Molekulargewicht |
154.25 g/mol |
IUPAC-Name |
1-(2,2,3-trimethylcyclopentyl)ethanone |
InChI |
InChI=1S/C10H18O/c1-7-5-6-9(8(2)11)10(7,3)4/h7,9H,5-6H2,1-4H3 |
InChI-Schlüssel |
RCFONYWGTLQPJF-UHFFFAOYSA-N |
SMILES |
CC1CCC(C1(C)C)C(=O)C |
Kanonische SMILES |
CC1CCC(C1(C)C)C(=O)C |
Synonyme |
Methyl(2,2,3-trimethylcyclopentyl) ketone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



